molecular formula C11H8Cl2N2 B8337171 3-Chloro-6-(m-chlorophenyl)-4-methylpyridazine CAS No. 28657-40-1

3-Chloro-6-(m-chlorophenyl)-4-methylpyridazine

Cat. No. B8337171
Key on ui cas rn: 28657-40-1
M. Wt: 239.10 g/mol
InChI Key: PQRUWFXWCNWNBF-UHFFFAOYSA-N
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Patent
US04112095

Procedure details

A mixture of 25 ml. of phosphorus oxychloride and 3.0 g. of 6-(m-chlorophenyl)-4-methyl-3(2H)-pyridazinone is refluxed for 6 hrs. The mixture is concentrated to dryness under vacuum and water added to the residue. Filtration gives 3.28 g. of crystals, m.p. 138°-140° C. Recrystallized from ethanol gives 2.80 g. of crystals, m.p. 138°-141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[CH:8]=[C:9]([C:13]2[CH:14]=[C:15]([CH3:20])[C:16](=O)[NH:17][N:18]=2)[CH:10]=[CH:11][CH:12]=1>>[Cl:3][C:16]1[N:17]=[N:18][C:13]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([Cl:6])[CH:8]=2)=[CH:14][C:15]=1[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C=1C=C(C(NN1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 25 ml
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness under vacuum and water
ADDITION
Type
ADDITION
Details
added to the residue
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gives 3.28 g
CUSTOM
Type
CUSTOM
Details
Recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
gives 2.80 g

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1C)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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